N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Description
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide derivatives have been explored for their potential in cancer treatment due to their cytotoxic properties. Research conducted by Deady et al. (2003) involved the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds exhibiting IC(50) values less than 10 nM. This study underscores the therapeutic potential of these compounds in cancer treatment, with further in vivo tests against subcutaneous colon 38 tumors in mice demonstrating curative effects at specific dosages for selected derivatives (Deady et al., 2003).
EGFR Inhibition and Anticancer Agents
Lan et al. (2017) designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as novel anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds were evaluated for their cytotoxic activities against three EGFR high-expressed cancer cell lines and showed potent anticancer activities, indicating their potential as EGFR inhibitors. This research highlights the importance of developing new indole scaffolds for anticancer therapy, especially for targeting specific growth factor receptors (Lan et al., 2017).
Dynamin GTPase Inhibition
The development of second-generation indole-based dynamin GTPase inhibitors showcased the importance of the tertiary dimethylamino-propyl moiety for inhibiting dynamin GTPase activity. Compounds synthesized in this study demonstrated increased potency and selectivity for dynamin I and II, highlighting the potential for therapeutic applications in diseases where dynamin function is dysregulated. The identified compounds showed significant in vitro and in-cell inhibition of clathrin-mediated endocytosis, suggesting their utility in modulating cellular processes involving dynamin GTPases (Gordon et al., 2013).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-24(2)18(15-13-25(3)17-8-5-4-7-14(15)17)12-22-21(26)16-11-20(28-23-16)19-9-6-10-27-19/h4-11,13,18H,12H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMNYKWPMWCAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=NOC(=C3)C4=CC=CO4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.